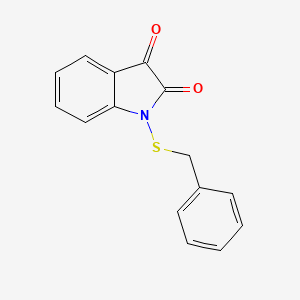
1-(Benzylsulfanyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfanyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzylsulfanyl group attached to the indole core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanyl)-1H-indole-2,3-dione typically involves the introduction of the benzylsulfanyl group to the indole core. One common method is the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to the indole ring. This can be achieved by reacting indole-2,3-dione with benzylthiol in the presence of a base such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfanyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole core can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzylsulfanyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The indole core can also interact with various biological pathways, influencing cellular processes such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(Benzylsulfanyl)octan-2-ol: Another benzylsulfanyl compound with antimicrobial properties.
Benzylsulfanyl-triazolyl-indole: A compound with a similar indole core and benzylsulfanyl group, studied for its antifungal activity.
Uniqueness
1-(Benzylsulfanyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole core, which can influence its reactivity and biological activity
Properties
CAS No. |
53888-04-3 |
|---|---|
Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
1-benzylsulfanylindole-2,3-dione |
InChI |
InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)16(15(14)18)19-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
KXZPKEBUOKIQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















